2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . This core is attached to a phenyl group and a dimethoxyphenyl group . The molecule also contains an acetamide group.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides . For example, a reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a related compound .Scientific Research Applications
Antimicrobial Activity
Compounds similar to "2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide" have been synthesized and evaluated for their antibacterial activities. For instance, new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones showed significant activity against a range of bacterial strains, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli (Almajan et al., 2010). This suggests the potential of such compounds in developing new antibacterial agents.
Antiviral Activity
The antiviral applications of triazolopyridazine derivatives include promising activity against the hepatitis-A virus (HAV). Certain derivatives have demonstrated significant effects in reducing virus count, indicating potential use in antiviral therapy (Shamroukh & Ali, 2008).
Anticancer Activity
The anticancer potential of compounds incorporating the [1,2,4]triazolo[4,3-b]pyridazine structure has been explored, with some derivatives showing moderate antitumor potential against certain cancer cell lines. These findings highlight the relevance of such compounds in cancer research, pointing towards their potential in developing new anticancer therapies (Rostom et al., 2011).
Antioxidant Ability
Derivatives bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety, particularly those with dimethoxyphenol groups, have been synthesized and shown to possess significant antioxidant activity. This suggests their potential application in diseases related to oxidative stress (Shakir et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities . These compounds are known to interact with various enzymes and proteins that play crucial roles in the life cycle of viruses and bacteria .
Mode of Action
Based on the structural similarity to other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be inferred that the compound may interact with its targets through hydrogen bonding and other non-covalent interactions . This interaction could potentially inhibit the function of the target, leading to the observed antiviral or antimicrobial effects .
Biochemical Pathways
Similar compounds have been reported to interfere with the replication cycle of viruses and the metabolic processes of bacteria . This interference could potentially lead to the inhibition of the growth and proliferation of these microorganisms .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well distributed in the body . The metabolism and excretion of these compounds are also expected to be efficient, ensuring their removal from the body after they have exerted their effects .
Result of Action
Based on the antiviral and antimicrobial activities of similar compounds, it can be inferred that the compound may lead to the death of viruses and bacteria by inhibiting their essential biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-28-16-9-8-14(12-17(16)29-2)21-24-23-18-10-11-20(25-26(18)21)30-13-19(27)22-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUYIEVDTNGOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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